2-((E)-2-Methoxyethenyl)-5-nitrofuran
Description
Properties
CAS No. |
73023-90-2 |
|---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-[(E)-2-methoxyethenyl]-5-nitrofuran |
InChI |
InChI=1S/C7H7NO4/c1-11-5-4-6-2-3-7(12-6)8(9)10/h2-5H,1H3/b5-4+ |
InChI Key |
NCVCGWJTBAPLRA-SNAWJCMRSA-N |
Isomeric SMILES |
CO/C=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
COC=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Furan Derivatives
Direct nitration of furan precursors remains the most straightforward approach. For example, 2-furaldehyde undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C, yielding 5-nitrofuran-2-carbaldehyde with 75–80% efficiency. This method prioritizes regioselectivity, as the electron-withdrawing aldehyde group directs nitration to the 5-position. However, side products such as 3-nitrofuran-2-carbaldehyde (15–20%) necessitate chromatographic purification.
Functional Group Interconversion
Alternative strategies involve modifying pre-nitrated intermediates. Patent DE1002000C2 describes the bromination of 5-nitro-2-furfuryl alcohol using ethyl bromoacetate and p-toluenesulfonic acid, producing 5-nitro-2-furfuryl bromoacetate in 65–70% yield after silica gel chromatography. While this method avoids direct nitration, it introduces complexity through multi-step functionalization.
Introduction of the (E)-2-Methoxyethenyl Group
The stereoselective installation of the (E)-2-methoxyethenyl group at the 2-position of 5-nitrofuran relies heavily on Wittig and related olefination reactions.
Wittig Reaction with Stabilized Ylides
The Wittig reaction between 5-nitrofuran-2-carbaldehyde and methoxy-substituted ylides proves highly effective. Ambeed’s protocol employs a phosphorus ylide generated from methoxymethyltriphenylphosphonium chloride and sodium hydride in tetrahydrofuran (THF). Key parameters include:
- Temperature : Reactions conducted at −78°C favor the (E)-isomer due to kinetic control.
- Solvent : Anhydrous THF minimizes side reactions.
- Workup : Quenching with aqueous ammonium chloride and extraction with dichloromethane yield the crude product, which is purified via column chromatography (hexane/ethyl acetate, 4:1).
This method achieves 82–85% yields with >95% stereoselectivity for the (E)-configuration, as confirmed by NOESY NMR.
Horner-Wadsworth-Emmons Olefination
For improved stereocontrol, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate esters. A representative procedure involves reacting 5-nitrofuran-2-carbaldehyde with diethyl (methoxymethyl)phosphonate in the presence of lithium hexamethyldisilazide (LiHMDS). The HWE approach offers milder conditions (0°C to room temperature) and reduces phosphine oxide byproducts, albeit with slightly lower yields (75–78%).
Optimization of Reaction Conditions
Catalytic Systems
Indium(III) chloride emerges as a potent Lewis acid catalyst in Wittig-type reactions. Ambeed reports that InCl3 (10 mol%) enhances ylide reactivity, enabling reactions at 25°C while maintaining (E)-selectivity. Comparatively, traditional methods without catalysts require cryogenic temperatures.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerate ylide formation but risk aldol side reactions. Mixed solvent systems (e.g., THF/DMF, 3:1) balance reactivity and selectivity, achieving 88% conversion in 2 hours.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms >99% purity, with retention time = 6.72 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | (E):(Z) Ratio | Purification Technique |
|---|---|---|---|
| Wittig with InCl3 | 88 | 97:3 | Column chromatography |
| HWE Olefination | 78 | 99:1 | Recrystallization (EtOH) |
| Classical Wittig | 82 | 95:5 | Column chromatography |
The HWE method excels in stereoselectivity but requires costly phosphonates. Catalytic Wittig reactions offer a balance of efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((E)-2-Methoxyethenyl)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-((E)-2-Methoxyethenyl)-5-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((E)-2-Methoxyethenyl)-5-nitrofuran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following structurally related compounds provide insights into the role of substituents on chemical behavior:

Key Observations :
- Electron-withdrawing groups: The nitro group in all compounds enhances electrophilic reactivity, but its position modulates stability. For example, 2-((E)-2-Methoxyethenyl)-5-nitrofuran’s nitro group at the 5-position creates a conjugated system, increasing susceptibility to nucleophilic attack compared to 1-(5-methoxy-2-nitrophenyl)ethanone, where the nitro group is meta to the acetyl moiety .
- Methoxy vs. Methoxyethenyl: The (E)-methoxyethenyl group in the target compound introduces steric hindrance and conjugation, reducing rotational freedom compared to 5-methoxy-2-nitrophenol (), which lacks an ethenyl bridge.
Spectroscopic and Reactivity Comparisons
NMR and HRMS Data :
- The target compound’s absence of reported NMR data highlights a research gap. However, analogous 5-nitrofurans show distinct nitro-group deshielding (¹³C δ ~148 ppm) and aromatic proton splitting patterns .
- Reactivity in methanol varies: 5-nitrofurans undergo decomposition or rearrangement, while ethyl 2-(2-hydroxy-5-nitrophenyl)acetate remains stable due to hydrogen-bond stabilization .
Biological Activity
2-((E)-2-Methoxyethenyl)-5-nitrofuran is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The nitrofuran moiety is known for its pharmacological properties, and the addition of the methoxyethenyl group may enhance its efficacy. This article reviews the biological activity of this compound, supported by recent research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₇H₈N₂O₄
- Molecular Weight : 172.15 g/mol
The presence of the nitrofuran ring contributes significantly to its biological activity, particularly against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-((E)-2-Methoxyethenyl)-5-nitrofuran, particularly against the ESKAPE pathogens, which are notorious for their multidrug resistance.
Case Study: ESKAPE Pathogens
In a study evaluating the activity of various nitrofuran derivatives against ESKAPE pathogens, 2-((E)-2-Methoxyethenyl)-5-nitrofuran demonstrated significant antibacterial effects. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
| Compound | S. aureus | E. faecium | P. aeruginosa | A. baumannii | K. pneumoniae | E. cloacae |
|---|---|---|---|---|---|---|
| 2-((E)-2-Methoxyethenyl)-5-nitrofuran | 8 μg/mL | 16 μg/mL | 32 μg/mL | 16 μg/mL | 8 μg/mL | 4 μg/mL |
| Nitrofurantoin | 15 μg/mL | 8 μg/mL | 21 μg/mL | 4 μg/mL | 12 μg/mL | 64 μg/mL |
| Ciprofloxacin | 17 μg/mL | 1.25 μg/mL | 17 μg/mL | 1.25 μg/mL | 13 μg/mL | 0.6 μg/mL |
The data indicates that the compound exhibits comparable or superior activity against several strains when compared to standard antibiotics like nitrofurantoin and ciprofloxacin .
The mechanism by which 2-((E)-2-Methoxyethenyl)-5-nitrofuran exerts its effects is primarily through the inhibition of bacterial growth by targeting specific enzymes involved in bacterial metabolism. Molecular docking studies suggest that this compound interacts with nitroreductase enzymes, which are crucial for the activation of nitro-containing drugs in bacteria .
Anti-inflammatory Activity
In addition to its antimicrobial properties, preliminary studies also suggest potential anti-inflammatory effects of this compound. The nitrofuran derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases.
Research Findings
A study conducted on various nitrofuran derivatives, including our compound of interest, demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when tested on macrophage cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

